molecular formula C18H14ClNS B14303855 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine CAS No. 116610-61-8

2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine

Cat. No.: B14303855
CAS No.: 116610-61-8
M. Wt: 311.8 g/mol
InChI Key: VVCGWKJKTUPLOR-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine is a heterocyclic compound that features a pyridine ring substituted with a 3-chlorophenyl group, a methylthio group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method includes the condensation reactions of thiophene derivatives, which can be synthesized through various pathways such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4-methylthio-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylthio group, and a phenyl group makes it a versatile compound for various applications in research and industry.

Properties

116610-61-8

Molecular Formula

C18H14ClNS

Molecular Weight

311.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C18H14ClNS/c1-21-16-11-17(13-6-3-2-4-7-13)20-18(12-16)14-8-5-9-15(19)10-14/h2-12H,1H3

InChI Key

VVCGWKJKTUPLOR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC(=C1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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